Acetyl chloride,[(1-iminobutyl)amino]-
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Overview
Description
Acetyl chloride,[(1-iminobutyl)amino]- is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . It is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl chloride,[(1-iminobutyl)amino]- typically involves the reaction of acetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of Acetyl chloride,[(1-iminobutyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride,[(1-iminobutyl)amino]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can react with compounds containing multiple bonds, such as alkenes and alkynes, to form addition products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in reactions with Acetyl chloride,[(1-iminobutyl)amino]- include bases, acids, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Acetyl chloride,[(1-iminobutyl)amino]- depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions typically yield substituted amides or esters .
Scientific Research Applications
Acetyl chloride,[(1-iminobutyl)amino]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl groups into molecules.
Biology: It is used in the modification of biomolecules for various biological studies.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetyl chloride,[(1-iminobutyl)amino]- involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets depend on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetyl chloride,[(1-iminobutyl)amino]- include:
Acetyl chloride: A simpler compound with similar reactivity but without the iminobutyl group.
Butylamine: An amine with a similar structure but lacking the acetyl chloride moiety.
N-Acetylbutylamine: A compound with both acetyl and butylamine groups but different reactivity.
Uniqueness
Acetyl chloride,[(1-iminobutyl)amino]- is unique due to its combination of acetyl chloride and iminobutyl groups, which confer specific reactivity and properties. This makes it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
2-(1-aminobutylideneamino)acetyl chloride |
InChI |
InChI=1S/C6H11ClN2O/c1-2-3-6(8)9-4-5(7)10/h2-4H2,1H3,(H2,8,9) |
InChI Key |
NFYHAOWIKIAZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NCC(=O)Cl)N |
Origin of Product |
United States |
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